
N,N-Diethyl-N'-(4-methoxybenzylidene)ethylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N’-(4-methoxybenzylidene)ethylenediamine is a chemical compound with the molecular formula C14H22N2O and a molecular weight of 234.344 g/mol . It is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(4-methoxybenzylidene)ethylenediamine typically involves the condensation reaction between N,N-diethylethylenediamine and 4-methoxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N-Diethyl-N’-(4-methoxybenzylidene)ethylenediamine are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N’-(4-methoxybenzylidene)ethylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing compounds, while reduction will regenerate the original amine and aldehyde.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N’-(4-methoxybenzylidene)ethylenediamine involves its ability to form stable complexes with metal ions. The Schiff base acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the imine group. This coordination can influence the reactivity and properties of the metal center, making the compound useful in catalysis and other applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Diethyl-N’-(2,4-dinitrophenyl)ethylenediamine
- N,N-Dimethyl-N’-(4-methoxybenzyl)-N’-(2-pyridyl)ethylenediamine
- N,N’-Bis-(4-methoxybenzylidene)ethylenediamine
Uniqueness
N,N-Diethyl-N’-(4-methoxybenzylidene)ethylenediamine is unique due to its specific structure, which includes a methoxybenzylidene group. This structural feature imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
92492-99-4 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
N,N-diethyl-2-[(4-methoxyphenyl)methylideneamino]ethanamine |
InChI |
InChI=1S/C14H22N2O/c1-4-16(5-2)11-10-15-12-13-6-8-14(17-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3 |
Clé InChI |
JFHZNIWFTKKGNA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN=CC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)
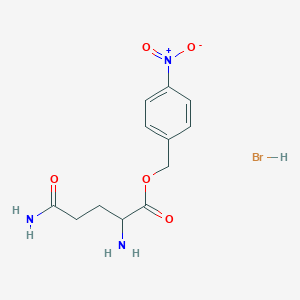

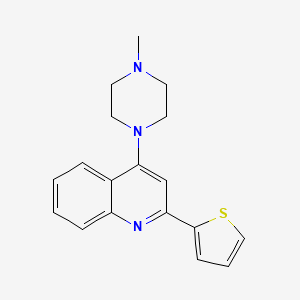
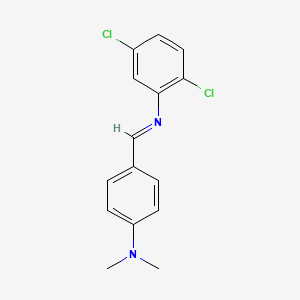


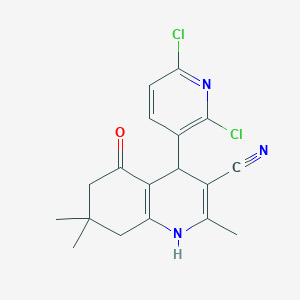
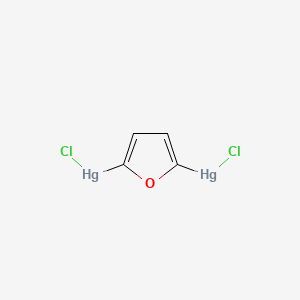

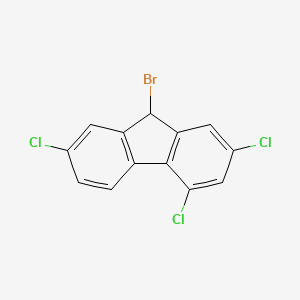
![1-Benzyl 2,5-dioxopyrrolidin-1-yl 3-{[(benzyloxy)carbonyl]amino}butanedioate](/img/structure/B11956252.png)

![4-[(4-Bromophenyl)diazenyl]-3-methylaniline](/img/structure/B11956264.png)
